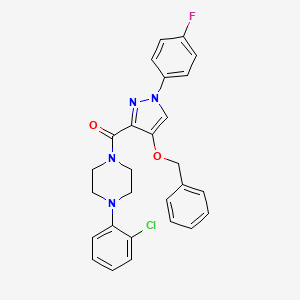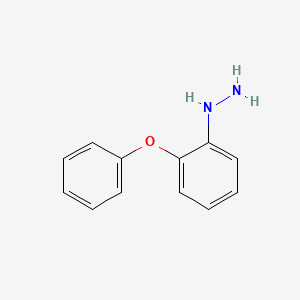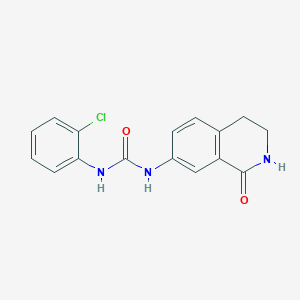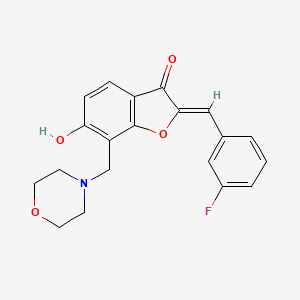
1-(oxiran-2-ylmethyl)-1H-pyrazole
Overview
Description
“1-(oxiran-2-ylmethyl)-1H-pyrazole” is a chemical compound with the molecular formula C6H8N2O. It has a molecular weight of 124.14 g/mol . This compound contains two functional groups: an oxirane ring and a pyrazole ring .
Synthesis Analysis
The synthesis of “1-(oxiran-2-ylmethyl)-1H-pyrazole” has been reported in the literature . The synthesis involves a one-pot reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with methylene-active compounds and amines .
Molecular Structure Analysis
The molecular structure of “1-(oxiran-2-ylmethyl)-1H-pyrazole” consists of an oxirane ring attached to a pyrazole ring via a methylene bridge . The InChI code for this compound is InChI=1S/C6H8N2O/c1-2-7-8(3-1)4-6-5-9-6/h1-3,6H,4-5H2 .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(oxiran-2-ylmethyl)-1H-pyrazole” have not been reported, the compound’s oxirane and pyrazole functional groups are known to participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(oxiran-2-ylmethyl)-1H-pyrazole” include a molecular weight of 124.14 g/mol, a topological polar surface area of 30.4 Ų, and a complexity of 107 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .
Scientific Research Applications
Pharmaceutical Development
1-(Oxiran-2-ylmethyl)-1H-pyrazole is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of molecules with potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities . The epoxide ring in its structure is particularly useful for forming covalent bonds with biological targets, enhancing the efficacy of drug candidates.
Organic Synthesis
This compound is frequently used in organic synthesis due to its reactivity and versatility. It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs . The presence of both the pyrazole and epoxide functionalities allows for diverse chemical transformations, making it a valuable tool for synthetic chemists.
Material Science
In material science, 1-(oxiran-2-ylmethyl)-1H-pyrazole is utilized in the development of advanced materials. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials . Additionally, its ability to form cross-linked networks makes it useful in the production of high-performance coatings and adhesives.
Catalysis
The compound is also explored as a ligand in catalytic systems. Its structure can coordinate with metal centers, facilitating various catalytic reactions such as hydrogenation, oxidation, and polymerization . This application is particularly significant in the development of more efficient and selective catalysts for industrial processes.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential to act as a scaffold for the design of new drugs. Its unique structure allows for the modification of various functional groups, enabling the creation of molecules with specific biological activities. This application is essential for the discovery and development of novel therapeutic agents.
Springer MDPI X-MOL Springer : MDPI : X-MOL : Springer : MDPI
Future Directions
The future directions for “1-(oxiran-2-ylmethyl)-1H-pyrazole” could involve further exploration of its synthesis, chemical reactivity, and potential biological activity. Given the reported biological activity of structurally similar compounds , “1-(oxiran-2-ylmethyl)-1H-pyrazole” may also have potential applications in medical chemistry.
properties
IUPAC Name |
1-(oxiran-2-ylmethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-7-8(3-1)4-6-5-9-6/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNLVTFDVNTISF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(oxiran-2-ylmethyl)-1H-pyrazole | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(methylthio)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2556388.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2556389.png)

![6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)

![N-(4-butylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2556397.png)



![methyl 3-(8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2556401.png)
![N-((2-morpholinopyridin-4-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2556402.png)
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2556404.png)

![4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride](/img/structure/B2556408.png)